

Technical Guide: Physical Properties of 6-Chloro-5-iodopyridin-3-amine

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Compound of Interest

Compound Name: 6-Chloro-5-iodopyridin-3-amine

Cat. No.: B1311340

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-iodopyridin-3-amine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development.^{[1][2]} Its structural arrangement, featuring a pyridine core substituted with chloro, iodo, and amino groups, makes it a versatile synthetic building block for creating more complex molecules with potential biological activity.^{[1][2]} The strategic placement of these functional groups allows for a variety of chemical transformations, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.^[2] This guide provides a detailed overview of the core physical properties of **6-Chloro-5-iodopyridin-3-amine**, outlines generalized experimental protocols for their determination, and illustrates its application in synthetic workflows.

Core Physical Properties

The fundamental physical characteristics of a compound are critical for its application in synthesis, formulation, and biological screening. The table below summarizes the key physical properties of **6-Chloro-5-iodopyridin-3-amine**.

Property	Value	Source
Molecular Formula	<chem>C5H4ClIN2</chem>	Generic
Molecular Weight	254.456 g/mol	[3]
Appearance	Solid (Form may vary)	
Boiling Point	384.3 ± 42.0 °C at 760 mmHg	[3]
Density	2.1 ± 0.1 g/cm³	[3]
Melting Point	Not Available	[3]

Note: Physical property data, especially for specialized research chemicals, can be limited or based on computational predictions. Experimental verification is recommended.

Experimental Protocols for Physical Property Determination

While specific experimental data for this compound is not extensively published, the following are generalized, standard protocols for determining the key physical properties of solid organic compounds like **6-Chloro-5-iodopyridin-3-amine**.

Melting Point Determination (Capillary Method)

The melting point provides an indication of purity. A sharp melting range is characteristic of a pure substance, whereas impurities typically cause a depression and broadening of the melting range.[\[4\]](#)

Protocol:

- **Sample Preparation:** A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube to a height of 1-2 mm.[\[5\]](#)
- **Apparatus Setup:** The capillary tube is attached to a thermometer or placed in the heating block of a calibrated melting point apparatus.[\[5\]](#)

- Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point to ensure thermal equilibrium.[6]
- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[4] The melting range is reported as T1-T2.

Boiling Point Determination (Thiele Tube Method)

This micromethod is suitable for determining the boiling point of small quantities of a liquid. Since **6-Chloro-5-iodopyridin-3-amine** is a solid at room temperature, this method would apply to its molten state or if a distillation is performed.

Protocol:

- Sample Preparation: A small glass vial (e.g., Durham tube) is filled about half-full with the sample.[7]
- Capillary Inversion: A standard melting point capillary tube is sealed at one end, and the open end is placed downwards into the sample vial.[7]
- Apparatus Setup: The vial is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[8]
- Heating: The Thiele tube is heated gently. Initially, a stream of bubbles will emerge from the inverted capillary as trapped air expands and is expelled.[8] Heating is continued until a rapid and continuous stream of vapor bubbles emerges.
- Cooling and Observation: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[7][8]

Solubility Assessment (Shake-Flask Method)

Determining solubility is crucial for applications in drug discovery, particularly for preparing solutions for biological assays and understanding bioavailability. The shake-flask method is considered the gold standard for determining equilibrium solubility.[9]

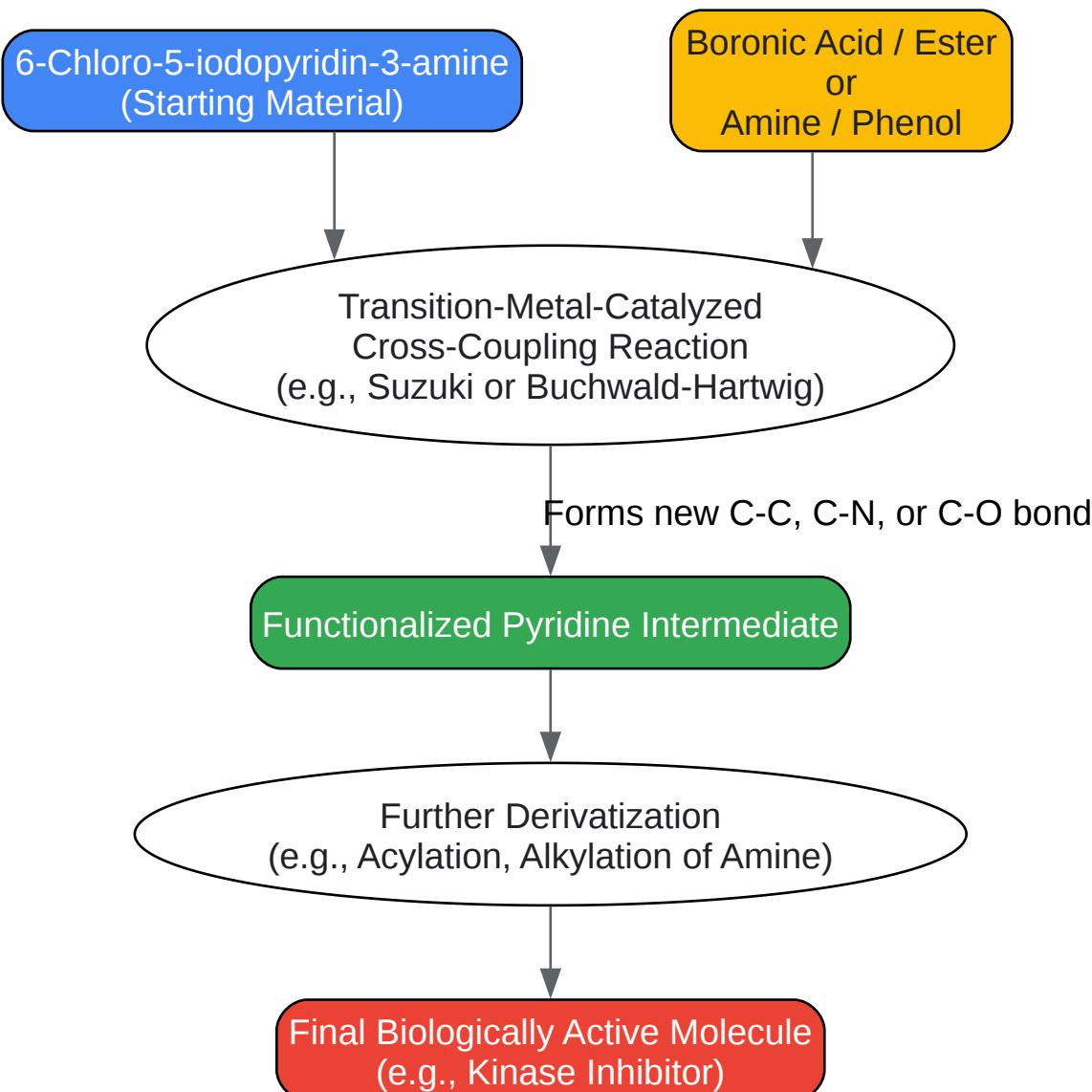
Protocol:

- **Sample Preparation:** An excess amount of the solid compound is added to a series of vials, each containing a specific solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, DMSO, ethanol).[9]
- **Equilibration:** The sealed vials are agitated in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[9][10]
- **Phase Separation:** The suspension is filtered or centrifuged to separate the saturated solution (supernatant) from the undissolved solid.[10]
- **Quantification:** The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[11] This concentration represents the equilibrium solubility in that solvent under the specified conditions.

Application in Synthetic Chemistry

6-Chloro-5-iodopyridin-3-amine is a valuable intermediate in the synthesis of complex heterocyclic molecules, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2] The chlorine and iodine atoms serve as reactive handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amine group can be used for amidation or other derivatizations.

The following diagram illustrates a generalized workflow where **6-Chloro-5-iodopyridin-3-amine** serves as a key building block.



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Synthetic workflow using **6-Chloro-5-iodopyridin-3-amine**.

This workflow demonstrates the strategic use of the compound's reactive sites. A transition-metal catalyst facilitates the coupling of a boronic acid or another nucleophile at the iodine or chlorine position, leading to a more complex intermediate. This intermediate can then undergo further chemical modifications at the amine group to produce the final target molecule, often a compound designed for specific biological activity.[2]

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